2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of biphenyl and methoxyphenyl groups connected through an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone typically involves the reaction of biphenyl-4-ol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Biphenyl-4-ol} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl or methoxyphenyl derivatives.
Scientific Research Applications
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Biphenyl-4-yloxy)-1-phenylethanone
- 2-(Biphenyl-4-yloxy)-1-(4-hydroxyphenyl)ethanone
- 2-(Biphenyl-4-yloxy)-1-(4-chlorophenyl)ethanone
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C21H18O3/c1-23-19-11-9-18(10-12-19)21(22)15-24-20-13-7-17(8-14-20)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI Key |
UNSJRJDEKQGDCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.